molecular formula C22H36O2 B1253843 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol

3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol

Cat. No.: B1253843
M. Wt: 332.5 g/mol
InChI Key: HNMJDLVMIUDJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol is a complex organic compound that belongs to the class of phenolic compounds Phenolic compounds are known for their diverse biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol can be achieved through several synthetic routes. One common method involves the alkylation of phenol derivatives. The reaction typically uses a Lewis or Brønsted acid as a catalyst, and the only by-product is water . Another method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride, which does not require high temperatures or strong acids/bases .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using recyclable catalysts to minimize waste and improve efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is essential to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The compound’s structure allows it to interact with cellular membranes, enzymes, and receptors, influencing biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.

    Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring.

    Octylphenol: Features an octyl chain attached to a phenol group.

Uniqueness

3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol is unique due to its combination of a phenol group, a dimethyloctyl chain, and a hydroxycyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

2-(3-hydroxycyclohexyl)-5-(2-methylnonan-2-yl)phenol

InChI

InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3

InChI Key

HNMJDLVMIUDJNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Synonyms

(1RS,3SR)-3-(4-(1,1-dimethyloctyl)-2-hydroxyphenyl)cyclohexan-1-ol
1,1-DHC cpd
3-(4-(1,1-dimethyloctyl)-2-hydroxyphenyl)cyclohexan-1-ol
3-DHC cpd

Origin of Product

United States

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